Phosphonic acid di-tert-butyl ester

Descripción general

Descripción

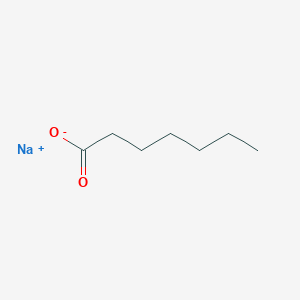

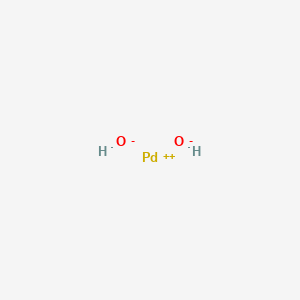

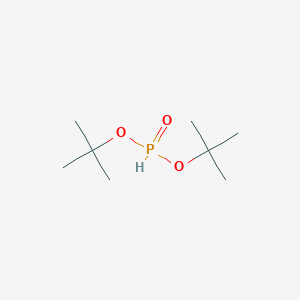

Phosphonic acid di-tert-butyl ester is a useful research compound. Its molecular formula is C8H19O3P and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanoparticle Surface Grafting

- Phosphonic acid di-tert-butyl ester demonstrates efficacy as a grafting agent for nanoparticles. It was used to anchor triisopropoxysilyl groups on the surfaces of TiO2 and SnO2 nanoparticles under mild conditions, without reacting with the nanoparticle surface. This shows its potential in nanoparticle modification and functionalization (Frantz et al., 2004).

Polymerization Control Agent

- Phosphonic acid esters derived from this compound are stable and can effectively control free radical polymerization reactions. This is demonstrated in the polymerization of styrene, indicating their role in creating specific polymer structures (Grimaldi et al., 2000).

Synthesis of Cyclopolymers

- This compound can be involved in the synthesis of new monomers for cyclopolymers. The polymerization of these monomers results in materials with varying thermal and physical properties, useful in specialized applications (Albayrak & Avci, 2004).

Aluminium Surface Treatment

- The compound has been used to study the deposition morphology on aluminum oxide surfaces. It shows potential in surface engineering and material science, particularly in tailoring surface properties of metals (Blajiev et al., 2008).

Cationic Polymerization Initiator

- In the field of polymer chemistry, this compound plays a role as a thermally latent initiator in the polymerization process. Its decomposition at high temperatures can initiate polymerization, making it valuable in creating specific polymer structures (Kim et al., 2000).

Phosphorus-Containing Compound Synthesis

- It is utilized in the synthesis of phosphorus-containing compounds, such as the phosphonoanalogue of benzo[c]pyroglutamic acid. These compounds have potential applications in various fields including pharmaceuticals and organic synthesis (Kachkovskyi & Kolodiazhnyi, 2010).

Preparation of Phosphonate Esters

- It's involved in the creation of mixed phosphonate esters, which are useful in organic synthesis, particularly in coupling reactions with aldehydes or ketones (Reichwein & Pagenkopf, 2003).

Surface Functionalization

- This compound is involved in the synthesis of molecules with phosphonic acid groups for functionalizing oxide surfaces. This is significant in molecular-based information storage and surface chemistry (Muthukumaran et al., 2004).

Synthesis of Tetrazole-Containing Compounds

- The compound is used in synthesizing novel tetrazole-containing phosphonoacetamidines, showcasing its role in the creation of unique organic molecules (Svintsitskaya et al., 2015).

Transformation of Phosphonates to Phosphonic Acids

- It plays a role in the transformation of phosphonate esters to phosphonic acids, a crucial process in organic synthesis and pharmaceutical applications (Li et al., 2020).

Propiedades

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h12H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXUWAUCZMWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13086-84-5 | |

| Record name | Di-tert-butyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13086-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.